Wulignan A1

描述

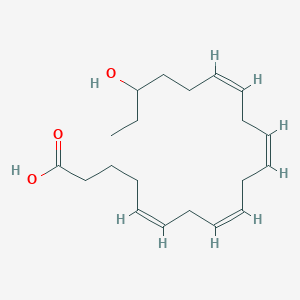

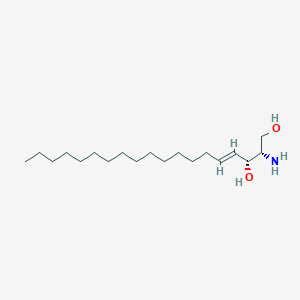

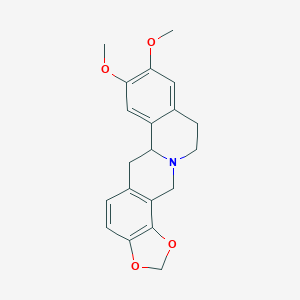

Wulignan A1, also known as (+)-Wutaienin (3), is an unprecedented 8,9'-neolignan isolated from Zanthoxylum wutaiense. It contains an (S)-2-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran skeleton. This compound was found as an inseparable 1:1 mixture of the (7,8)-syn-diastereoisomers within the plant. The structural determination of Wulignan A1 was facilitated by the enantioselective synthesis of its possible stereoisomers for comparison purposes .

Synthesis Analysis

The synthesis of Wulignan A1 involved enantioselective methods to establish the chiral centers at the C-7 and C-8 positions. The process utilized Evans' oxazolidinone-assisted asymmetric aldol condensation starting from (S)-5-bromo-(1,1-dimethyl-1-hydroxymethyl)-7-methoxydihydrobenzofuran. This approach allowed for the creation of four possible diastereoisomers, which were then compared to the naturally occurring mixture to characterize the compound .

Molecular Structure Analysis

The molecular structure of Wulignan A1 is characterized by its unique 8,9'-neolignan framework, which is not commonly found in nature. The presence of the dimethyl-1-hydroxymethyl group and the methoxy group on the dihydrobenzofuran skeleton contributes to the compound's distinct stereochemistry. The structural analysis was conducted by synthesizing all possible diastereoisomers and comparing them to the natural product, leading to the determination of its configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Wulignan A1 are centered around the formation of the chiral centers. The key step in the synthesis is the asymmetric aldol condensation, which is a critical reaction for establishing the stereochemistry of the compound. The use of Evans' oxazolidinone methodology is significant as it provides a high degree of enantioselectivity, which is essential for the synthesis of the stereoisomers of Wulignan A1 .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Wulignan A1 are not explicitly detailed in the provided data, the synthesis and structural determination suggest that the compound possesses properties typical of neolignans. These may include specific optical activity due to its chiral centers and potential biological activity, given the biological relevance of lignans. The methoxy and hydroxymethyl groups may also influence its solubility and reactivity .

科学研究应用

Application Summary

Wulignan A1 is a type of lignan, a class of compounds known for their various biological activities . It has been identified in the extracts from in vitro cultures of Schisandra henryi , an endemic plant species native to the Yunnan Province of China . These extracts have been studied for their potential anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .

Methods of Application or Experimental Procedures

The presence of Wulignan A1 in Schisandra henryi was confirmed through UHPLC–MS/MS analysis . The plant was grown in in vitro cultures, including microshoot and callus cultures . The extracts were then analyzed using HPLC–DAD to estimate the qualitative and quantitative profiles of dibenzocyclooctadiene lignans, phenolic acids, and flavonoids .

Results or Outcomes

The content of Wulignan A1 in the microshoot extracts was found to be 0.01 mg/100 g DW . The extracts from the in vitro cultures were found to have significantly higher amounts of secondary metabolites compared to the leaf extracts . Specifically, the total amounts of secondary metabolites in the extracts from in vitro cultures were 13.0, 7.0, and 1.4 times higher than in the leaf extracts .

Cancer Glucose Metabolism

Application Summary

Wulignan A1 may have potential applications in the study of cancer glucose metabolism . This field of research focuses on how cancer cells metabolize glucose differently from normal cells, a phenomenon known as the Warburg effect. Understanding this process could lead to the development of new therapeutic strategies for cancer.

Methods of Application or Experimental Procedures

Biosynthetic Potential of Cells

Application Summary

Wulignan A1 is present in the extracts from in vitro cultures of the endemic Chinese plant species— Schisandra henryi . These cultures are seen as a promising tool for the production of lignans and phenolic compounds .

Methods of Application or Experimental Procedures

Different types of in vitro solid cultures (microshoot and callus), cultivation periods (10, 20, and 30 days), and selected concentrations of BA, IBA, GA 3 (0 to 3 mg/l) in the Murashige and Skoog (MS) medium were tested . The presence of Wulignan A1 was confirmed by UHPLC–MS/MS analysis .

Results or Outcomes

The maximum total amounts of these groups of metabolites were 873.71, 840.89 and 421.98 mg/100 g DW, respectively . The main compounds were: schisantherin B (max. 622.59 mg/100 g DW), schisantherin A (max. 143.74 mg/100 g DW), neochlorogenic acid (max. 472.82 mg/100 g DW), caftaric acid (max. 370.81 mg/100 g DW), trifolin (max. 138.56 mg/100 g DW) and quercitrin (max. 122.54 mg/100 g DW) .

安全和危害

属性

IUPAC Name |

(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZYOUCEGTRJM-RMDKCXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wulignan A1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。